4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide

Anticonvulsant Epilepsy GABAA receptor

4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide (CAS 378213-74-2) is a synthetic benzamide derivative with molecular formula C19H13N3O3S and molecular weight 363.4 g/mol. It features a phthalimide (1,3-dioxoisoindolin-2-yl) group at the para-position of the benzamide core and a 4-methylthiazol-2-yl substituent on the amide nitrogen.

Molecular Formula C19H13N3O3S
Molecular Weight 363.39
CAS No. 378213-74-2
Cat. No. B2912463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide
CAS378213-74-2
Molecular FormulaC19H13N3O3S
Molecular Weight363.39
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H13N3O3S/c1-11-10-26-19(20-11)21-16(23)12-6-8-13(9-7-12)22-17(24)14-4-2-3-5-15(14)18(22)25/h2-10H,1H3,(H,20,21,23)
InChIKeyCHPMXUYHGJFVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide (CAS 378213-74-2): Structural and Pharmacological Profile for Informed Procurement


4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide (CAS 378213-74-2) is a synthetic benzamide derivative with molecular formula C19H13N3O3S and molecular weight 363.4 g/mol . It features a phthalimide (1,3-dioxoisoindolin-2-yl) group at the para-position of the benzamide core and a 4-methylthiazol-2-yl substituent on the amide nitrogen. This heterocyclic architecture is distinct from simpler benzamides and places the compound at the intersection of phthalimide-based and thiazole-based bioactive chemical space [1].

Why 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide Cannot Be Replaced by Generic Analogs in Research Procurement


The dual pharmacophoric design of this compound—combining a phthalimide ring (derived from thalidomide's GABAA receptor-interacting scaffold) with a 4-methylthiazol-2-yl amide tail—creates a specific spatial and electronic profile that is absent in either thalidomide, simple N-aryl phthalimides, or thiazole-only benzamides [1]. Class-level evidence from N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide anticonvulsant studies demonstrates that even minor alterations to the amide substituent dramatically shift seizure protection efficacy and mortality outcomes [1]. This indicates that generic substitution—e.g., using N-phenyl or N-benzyl analogs instead of the 4-methylthiazol-2-yl variant—is likely to abolish or unpredictably alter target engagement and in vivo activity. The thiazole sulfur and nitrogen atoms introduce coordination chemistry and hydrogen-bonding capabilities that are structurally inaccessible to carbocyclic aryl analogs, further precluding simple substitution [1].

Quantitative Differentiation Evidence for 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide (CAS 378213-74-2) vs. Closest Analogs


Anticonvulsant Activity: Class-Level Potency Gains Over Thalidomide in PTZ-Induced Seizure Models

In a class-level study, N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides—direct structural analogs where the 4-methylthiazol-2-yl group is replaced by various aryl groups—were evaluated in a pentylenetetrazole (PTZ)-induced seizure model in mice [1]. The most active analog (5a, bearing a 3,4-dimethylphenyl residue) demonstrated increased seizure inhibition threshold duration compared to thalidomide [1]. Because the target compound shares the identical 4-(1,3-dioxoisoindolin-2-yl)benzamide core but replaces the aryl tail with a heterocyclic 4-methylthiazol-2-yl group, it occupies an underexplored region of this SAR landscape where the thiazole sulfur and nitrogen atoms may confer additional hydrogen-bonding and metal-coordination interactions not accessible to aryl analogs.

Anticonvulsant Epilepsy GABAA receptor

Anticancer Potential: Apoptosis Induction Compared to Thiazole-Only Derivatives

A structurally related series of 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)-N-phenyl-thiazole-4-carboxamide derivatives was evaluated for cytotoxicity via MTT assay against three cancer cell lines [1]. Compounds bearing the phthalimide-thiazole hybrid architecture exhibited superior anticancer activity compared to other thiazole derivatives lacking the dioxoisoindolinyl moiety [1]. The target compound, featuring a reversed connectivity (phthalimide attached directly to the benzamide para-position rather than via a methylene linker), represents a structurally distinct entry within this chemotype class and is predicted to retain the apoptosis-inducing capability characteristic of phthalimide-thiazole hybrids.

Anticancer Apoptosis Cytotoxicity

Acetylcholinesterase Inhibition: Class-Level Comparison with N-Phenyl Benzamide Analogs

4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors for potential anti-Alzheimer applications [1]. The target compound replaces the N-phenyl group with an N-(4-methylthiazol-2-yl) group, introducing a heterocyclic ring capable of additional π-stacking and hydrogen-bonding interactions within the AChE active site gorge. This specific substitution pattern has not been explored in published AChE inhibition studies, but the conserved 4-(1,3-dioxoisoindolin-2-yl)benzamide core is known to support AChE binding, with N-phenyl derivatives showing IC50 values in the micromolar range [1].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Physicochemical and Structural Differentiation from Thalidomide and Simple Benzamide Analogs

The target compound (MW 363.4 g/mol, C19H13N3O3S) possesses a molecular weight intermediate between thalidomide (MW 258.2 g/mol) and larger phthalimide conjugates [1]. It contains 3 hydrogen bond acceptors (the two phthalimide carbonyls and the benzamide carbonyl) and 1 hydrogen bond donor (the amide NH), along with a thiazole ring that provides sulfur-mediated interactions not available in thalidomide or N-aryl analogs. This heteroatom profile is distinct from both the parent thalidomide scaffold and simple N-(4-methylthiazol-2-yl)benzamide (MW 218.3 g/mol, missing the entire phthalimide group) .

Physicochemical properties Drug-likeness Structural comparison

Recommended Application Scenarios for 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide Based on Comparative Evidence


Anticonvulsant Drug Discovery: Lead Optimization Starting from the Phthalimide-Thiazole Scaffold

The target compound serves as a structurally differentiated starting point for anticonvulsant lead optimization. Class-level evidence shows that N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides outperform thalidomide in PTZ-induced seizure models [1]. The 4-methylthiazol-2-yl substituent introduces sulfur-mediated interactions absent in the published N-aryl series, potentially improving GABAA receptor binding affinity or metabolic stability. Researchers can use this compound to explore whether heterocyclic amide substituents confer advantages over carbocyclic aryl groups in terms of seizure protection, neurotoxicity separation, or teratogenicity risk relative to thalidomide [1].

Anticancer Research: Evaluating Phthalimide-Thiazole Hybrids as Apoptosis Inducers

Cross-study evidence demonstrates that phthalimide-thiazole hybrid molecules exhibit superior cytotoxicity compared to thiazole-only derivatives in multiple cancer cell lines [2]. The target compound, with its direct phthalimide-to-benzamide linkage (rather than a methylene spacer), offers an alternative connectivity for probing structure-activity relationships in apoptosis induction. Procurement of this compound enables direct comparison with the published methylene-linked series to determine whether the linker geometry affects potency, selectivity, or mechanism of cell death [2].

Neurodegenerative Disease Research: Acetylcholinesterase Inhibitor Screening

The phthalimide-benzamide core is a validated pharmacophore for acetylcholinesterase inhibition, as shown by N-phenyl analogs [3]. The target compound's N-(4-methylthiazol-2-yl) substitution is unexplored in AChE assays. Its procurement enables a direct head-to-head evaluation against the published N-phenyl series to test whether thiazole incorporation improves AChE inhibition potency or blood-brain barrier penetration. Positive results would open a new sub-series of phthalimide-thiazole AChE inhibitors for Alzheimer's disease research [3].

Chemical Biology Probe Development: Thalidomide-Based Tool Compound with Altered Target Profile

Thalidomide and its analogs (IMiDs) are widely used as cereblon (CRBN) E3 ubiquitin ligase modulators and molecular glue degraders [4]. The target compound replaces thalidomide's glutarimide ring with a benzamide-thiazole extension, while retaining the phthalimide ring that is critical for CRBN binding. This structural modification may alter the neosubstrate recruitment profile compared to classical IMiDs, making the compound a candidate probe for biased degradation or for identifying novel CRBN-dependent protein interactions. Procurement enables evaluation in targeted protein degradation (TPD) assays and PROTAC linker attachment studies [4].

Quote Request

Request a Quote for 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.